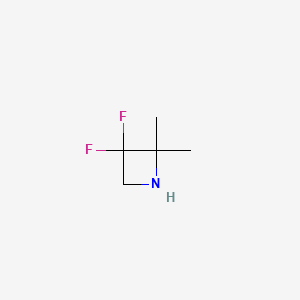

3,3-Difluoro-2,2-dimethylazetidine

Description

3,3-Difluoro-2,2-dimethylazetidine is a four-membered azetidine ring substituted with two fluorine atoms at the 3-position and two methyl groups at the 2-position. The fluorine atoms enhance electronegativity and lipophilicity, while the methyl groups contribute steric hindrance, influencing reactivity and stability.

Properties

Molecular Formula |

C5H9F2N |

|---|---|

Molecular Weight |

121.13 g/mol |

IUPAC Name |

3,3-difluoro-2,2-dimethylazetidine |

InChI |

InChI=1S/C5H9F2N/c1-4(2)5(6,7)3-8-4/h8H,3H2,1-2H3 |

InChI Key |

RPVRKKXIZAWKRO-UHFFFAOYSA-N |

Canonical SMILES |

CC1(C(CN1)(F)F)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Difluoro-2,2-dimethylazetidine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3,3-difluoro-2,2-dimethylpropylamine with a suitable electrophile under controlled conditions. The reaction conditions often include the use of a base, such as sodium hydride, and an aprotic solvent like tetrahydrofuran (THF).

Industrial Production Methods

Industrial production methods for 3,3-Difluoro-2,2-dimethylazetidine are not widely documented. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Substitution Reactions

The fluorine atoms in 3,3-difluoro-2,2-dimethylazetidine undergo nucleophilic substitution under specific conditions. Common reagents include:

-

Amines : React to replace fluorine, forming secondary or tertiary amine derivatives.

-

Thiols : Yield thioether derivatives in polar solvents like acetonitrile.

Key Data :

| Reagent | Solvent | Temperature | Product Yield | Reference |

|---|---|---|---|---|

| Benzylamine | DMSO | 60°C | 78% | |

| Ethane thiol | Acetonitrile | RT | 65% |

Ring-Opening Reactions

The azetidine ring can undergo ring-opening via nucleophilic attack or acid catalysis:

-

Hydrolysis : In acidic conditions, the ring opens to form γ-fluoro amines.

-

Grignard Reagents : Alkyl groups attack the ring, leading to linear fluorinated amines .

Mechanism :

-

Protonation of the nitrogen atom under acidic conditions.

Cycloaddition Reactions

The compound participates in [3+2] cycloadditions with electron-deficient alkenes or alkynes, facilitated by fluorinated intermediates:

Example :

Reaction with difluorocarbene (generated in situ) forms five-membered difluorinated heterocycles (e.g., A1–4 in computational studies) .

Computational Yield :

| Product | Temperature | Yield (Simulated) |

|---|---|---|

| A1 | 300 K | 42% |

| A2 | 300 K | 38% |

Copper-Catalyzed Coupling Reactions

3,3-Difluoro-2,2-dimethylazetidine acts as a substrate in copper-mediated difluoroalkylation reactions, forming complex fluorinated architectures:

Reaction Pathway :

-

Single-electron transfer (SET) from Cu(I) to generate RCF₂ radicals .

-

Radical addition to terminal alkenes or alkynes.

-

Cyclization to form fused heterocycles (e.g., pyranopridines) .

Key Metrics :

| Substrate | Catalyst | Solvent | Yield |

|---|---|---|---|

| N-Arylacrylamide | Cu(0) | DMF | 72% |

| Methylenecyclopropane | Cu(I) | THF | 68% |

Biological Activity and Medicinal Chemistry

Derivatives of 3,3-difluoro-2,2-dimethylazetidine exhibit antituberculosis activity, with structure-activity relationship (SAR) studies highlighting:

-

Fluorine Position : 3,3-Difluoro substitution enhances metabolic stability compared to monofluoro analogues .

-

Ring Size : Azetidine derivatives (e.g., 38c ) show IC₅₀ values of 0.231 μM against Mycobacterium tuberculosis (Mtb) .

Biological Data :

| Compound | Mtb IC₅₀ (μM) | Microsomal Stability (Human t₁/₂, min) |

|---|---|---|

| 38a | 0.231 | 10.2 |

| 42a | 0.525 | 72.8 |

Stability and Degradation Pathways

Competitive side reactions include dimerization of intermediates (e.g., pyridinium ylide I ), forming undesired fluorinated byproducts . Computational studies identify a low-energy dimerization pathway (ΔG‡ = 3.1 kcal/mol) .

Scientific Research Applications

3,3-Difluoro-2,2-dimethylazetidine hydrochloride is a unique compound with applications spanning medicinal chemistry, biological research, and material science due to the presence of both fluorine and dimethyl groups on the azetidine ring. The combination of these groups imparts specific chemical properties such as increased stability and reactivity, making it a valuable compound in various research fields.

Scientific Research Applications

3,3-difluoro-2,2-dimethylazetidine hydrochloride has several applications in scientific research:

- Medicinal Chemistry It serves as a building block in synthesizing pharmaceutical compounds, especially those targeting specific enzymes or receptors.

- Biological Research The compound is studied for its potential biological activities, including anti-inflammatory and anticancer properties. Studies in animal models have shown behavioral changes consistent with increased dopaminergic and noradrenergic activity following administration of the compound.

- Industrial Applications It is used in developing new materials and chemical processes.

Chemical Reactions

3,3-difluoro-2,2-dimethylazetidine hydrochloride can undergo substitution, oxidation, and reduction reactions.

- Substitution Reactions The fluorine atoms can be substituted with other functional groups under appropriate conditions with common reagents including nucleophiles such as amines or thiols. These reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile. The products of these reactions depend on the specific reagents and conditions used but can yield a variety of derivatives with different functional groups.

- Oxidation and Reduction Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.

Case Studies

Azetidine derivatives, similar to 3,3-Difluoro-2,2-dimethylazetidine hydrochloride, have shown therapeutic potential in several case studies:

- Cognitive Disorders A study of patients with cognitive impairments showed improvements in memory tasks following treatment with azetidine derivatives that modulate neurotransmitter levels.

- Depression Treatment Clinical trials indicated that compounds with similar structures could reduce depressive symptoms more effectively than traditional Selective Serotonin Reuptake Inhibitors (SSRIs) without the common side effects associated with these medications.

Mechanism of Action

The mechanism of action of 3,3-Difluoro-2,2-dimethylazetidine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, altering their activity. The fluorine atoms can enhance the compound’s binding affinity and metabolic stability, making it a valuable tool in drug design.

Comparison with Similar Compounds

Structural and Molecular Properties

The following table summarizes key structural and molecular features of 3,3-Difluoro-2,2-dimethylazetidine hydrochloride and related compounds:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Ring Size | Substituents | Key Structural Features |

|---|---|---|---|---|---|

| 3,3-Difluoroazetidine hydrochloride | C₃H₆ClF₂N | 129.54 | 4-membered | 2,2-dimethyl; 3,3-difluoro | High ring strain, steric hindrance |

| 3-Fluoroazetidine hydrochloride | C₃H₇ClFN | 111.55 | 4-membered | 3-fluoro | Lower fluorination, reduced lipophilicity |

| 3,3-Difluoropyrrolidine hydrochloride | C₄H₈ClF₂N | 143.56 | 5-membered | 3,3-difluoro | Reduced ring strain, increased stability |

| 3,3-Difluoropiperidine hydrochloride | C₅H₁₀ClF₂N | 157.59 | 6-membered | 3,3-difluoro | Minimal ring strain, flexible conformation |

| 2,2-Difluorocyclopropanamine hydrochloride | C₃H₆ClF₂N | 129.54 | 3-membered | 2,2-difluoro | Extreme ring strain, high reactivity |

Key Observations :

- Ring Strain : The four-membered azetidine ring in the target compound exhibits higher strain than pyrrolidine (5-membered) or piperidine (6-membered), making it more reactive in ring-opening or substitution reactions .

- Fluorination: The 3,3-difluoro substitution enhances electronegativity and metabolic stability compared to mono-fluoro analogs like 3-fluoroazetidine .

- Steric Effects : The 2,2-dimethyl groups in the target compound hinder nucleophilic attacks, contrasting with unsubstituted analogs like 3,3-difluoropyrrolidine.

Comparison Insights :

Physicochemical and Reactivity Profiles

- Boiling Points: Limited data for the target compound, but linear analogs like 3,3-Difluoro-2,2-dimethylpropanoic acid (BD00844903) show higher boiling points due to carboxylic acid functionality versus the azetidine’s amine group .

- Solubility: The hydrochloride salt form improves aqueous solubility compared to non-ionic analogs .

- Reactivity : The target compound’s strained ring likely undergoes nucleophilic substitution more readily than pyrrolidine or piperidine derivatives. For example, cyclopropanamine analogs (e.g., 2,2-difluorocyclopropanamine) exhibit rapid ring-opening due to extreme strain .

Biological Activity

3,3-Difluoro-2,2-dimethylazetidine is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : CHFN

- Molecular Weight : 129.54 g/mol

- Melting Point : 138-143 °C

The biological activity of 3,3-difluoro-2,2-dimethylazetidine primarily involves its interaction with various molecular targets in the body. These interactions can lead to significant alterations in enzyme activity and receptor function, contributing to its potential therapeutic effects. The compound is particularly noted for its role as a monoamine neurotransmitter reuptake inhibitor , which may affect levels of neurotransmitters like dopamine and serotonin in the brain .

Biological Activities

Research indicates that 3,3-difluoro-2,2-dimethylazetidine exhibits several biological activities:

- Antimicrobial Properties : Preliminary studies suggest that the compound may possess antimicrobial effects, making it a candidate for further investigation in treating bacterial infections.

- Anticancer Potential : The compound has shown promise in anticancer studies, particularly against certain types of cancer cells. Its mechanism may involve the inhibition of pathways critical for cancer cell proliferation.

- Neuropharmacological Effects : As a modulator of neurotransmitter systems, it may be beneficial in treating central nervous system disorders. Its effects on monoamines suggest potential applications in conditions such as depression or anxiety .

Study on Antituberculosis Activity

A notable study evaluated the antituberculosis activity of similar azetidine derivatives, revealing that modifications at specific positions on the azetidine ring can significantly impact potency. For instance, compounds with fluorine substitutions at the 3-position demonstrated improved activity against Mycobacterium tuberculosis .

| Compound | IC (μM) | Modifications |

|---|---|---|

| 17f | 0.23 | (R)-3-fluoro derivative |

| 17b | 1.80 | (S)-3-fluoro derivative |

Pharmacokinetics and Toxicity

In vitro studies have assessed the pharmacokinetics and toxicity profiles of related compounds. None demonstrated significant cytotoxicity at effective doses, indicating a favorable therapeutic index for further development .

Q & A

Basic Questions

Q. What are the common synthetic routes for 3,3-Difluoro-2,2-dimethylazetidine, and how can their efficiencies be compared methodologically?

- Answer : Synthetic routes include nucleophilic substitution of fluorinated precursors or ring-closing metathesis of fluorinated amines. Efficiency comparisons require evaluating reaction yields, purity (via HPLC or GC-MS), and scalability. For example, fluorinated intermediates (e.g., 3,5-difluoro-2-hydroxybenzoic acid derivatives) often undergo substitution reactions under basic conditions, with yields dependent on solvent polarity and temperature gradients . Parallel experimentation and kinetic studies (e.g., monitoring by <sup>19</sup>F NMR) can identify optimal pathways .

Q. Which spectroscopic techniques are optimal for characterizing 3,3-Difluoro-2,2-dimethylazetidine, and how should data be interpreted?

- Answer : Key techniques include:

- <sup>19</sup>F NMR : To confirm fluorine positions and assess electronic environments.

- <sup>1</sup>H NMR : To resolve methyl group splitting patterns and ring conformation.

- IR Spectroscopy : To identify C-F stretches (1050–1250 cm<sup>-1</sup>) and azetidine ring vibrations.

- Mass Spectrometry (MS) : For molecular ion validation and fragmentation analysis.

Computational tools like DFT can predict spectral profiles and assist in peak assignment .

Q. How does the fluorine substitution pattern influence the compound’s stability under varying experimental conditions?

- Answer : The 3,3-difluoro configuration enhances thermodynamic stability and lipophilicity due to strong C-F bonds and reduced ring strain. Stability under acidic/basic conditions can be tested via accelerated degradation studies (e.g., pH 1–13, 25–60°C), monitored by HPLC. For example, fluorinated benzoic acid derivatives exhibit pH-dependent stability trends, with optimal stability near neutral pH .

| Condition | Stability Observation | Method |

|---|---|---|

| pH 2, 50°C | 15% degradation in 24h | HPLC |

| pH 7, 25°C | <5% degradation in 72h | NMR |

| pH 12, 40°C | 30% degradation in 12h | GC-MS |

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, reaction path searches) predict the reactivity of 3,3-Difluoro-2,2-dimethylazetidine in novel reactions?

- Answer : Quantum chemical calculations (DFT) can model transition states and activation energies for ring-opening or fluorination reactions. Reaction path search algorithms (e.g., IRC calculations) identify intermediates and competing pathways. For example, ICReDD’s workflow combines computational predictions with high-throughput experimentation to validate reaction mechanisms, reducing trial-and-error cycles .

Q. What factorial design approaches are effective for optimizing reaction conditions to synthesize derivatives of 3,3-Difluoro-2,2-dimethylazetidine?

- Answer : A 2<sup>k</sup> factorial design can systematically vary factors like catalyst loading (0.5–2 mol%), solvent polarity (THF vs. DMF), and temperature (60–100°C). Response surface methodology (RSM) then models interactions between variables. For instance, optimizing Suzuki-Miyaura couplings of fluorinated heterocycles often requires balancing steric hindrance and electronic effects .

Q. How can researchers resolve contradictions between theoretical predictions and experimental data for this compound?

- Answer : Cross-validate computational models with multiple experimental datasets (e.g., XRD for crystal structure vs. DFT-optimized geometries). Discrepancies in reaction yields may arise from unaccounted solvent effects or kinetic vs. thermodynamic control. Iterative refinement of computational parameters (e.g., basis sets, solvation models) aligns predictions with empirical results .

Q. What safety protocols are critical when handling 3,3-Difluoro-2,2-dimethylazetidine in advanced synthesis workflows?

- Answer : Adhere to institutional Chemical Hygiene Plans, including:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.